molecular formula C21H34O3 B1512949 5beta-Pregnane-3alpha,16alpha-diol-20-one CAS No. 481-10-7

5beta-Pregnane-3alpha,16alpha-diol-20-one

Cat. No. B1512949
CAS RN: 481-10-7
M. Wt: 334.5 g/mol
InChI Key: FGDFFHLIMDMCJI-HEEAJRSSSA-N
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Description

5beta-Pregnane-3alpha,16alpha-diol-20-one is a synthetic steroid compound . It is a naturally occurring steroid hormone that holds significant importance in regulating reproductive functions, metabolism, and development . As a metabolite of progesterone, it is present in both men and women, playing a pivotal role in the endocrine system .


Synthesis Analysis

5beta-Pregnane-3alpha,16alpha-diol-20-one can be obtained through chemical synthesis . The specific method often involves reacting appropriate starting materials with certain catalysts under suitable conditions, and the desired compound is synthesized through multiple reactions .


Molecular Structure Analysis

The molecular formula of 5beta-Pregnane-3alpha,16alpha-diol-20-one is C21H36O2 . Its molecular weight is 320.51 .


Physical And Chemical Properties Analysis

5beta-Pregnane-3alpha,16alpha-diol-20-one is a white crystalline solid . It is soluble in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide at higher temperatures .

Scientific Research Applications

Androgen Metabolite Modulation in Brain Function

Research highlights the significance of 5beta-Pregnane-3alpha,16alpha-diol-20-one and its metabolites in modulating brain functions. A review by Handa et al. (2008) emphasizes the dihydrotestosterone metabolite, 5alpha-androstane-3beta,17beta-diol (3beta-Diol), showcasing its role in modulating the stress response through the hypothalamo-pituitary-adrenal axis. Interestingly, the effects are mediated by estrogen receptors, indicating a unique pathway for androgen regulation in the brain that diverges from the traditional androgen receptor signaling pathways. This finding opens new avenues for understanding androgen's effects beyond their classical roles, suggesting potential therapeutic implications for neurological conditions and stress-related disorders (Handa, Pak, Kudwa, Lund, & Hinds, 2008).

Metabolomic Insights in Gestational Diabetes Mellitus

The utility of metabolomics in identifying biomarkers for gestational diabetes mellitus (GDM) offers another area of research relevance. Alesi et al. (2021) review the metabolomics studies in GDM, shedding light on dysfunctional metabolic pathways and highlighting potential biomarkers for diagnosis. The review points out that metabolites such as amino acids, carbohydrates, and lipids could serve as predictive markers for developing GDM. This information is crucial for early diagnosis and intervention, potentially leading to better clinical outcomes for both mothers and their offspring (Alesi, Ghelani, Rassie, & Mousa, 2021).

Impact on Insulin Resistance and Diabetes

The role of 5beta-Pregnane-3alpha,16alpha-diol-20-one in influencing insulin resistance and the development of diabetes, particularly gestational diabetes, is another critical area of investigation. Moon and Jang (2022) delve into the diagnostic approaches and complications associated with GDM, highlighting the need for accurate diagnostic criteria that can identify women at risk for adverse outcomes. This research underscores the importance of understanding the biochemical pathways influenced by specific steroids and their metabolites in the context of pregnancy-related glucose intolerance, aiming for better management strategies to mitigate long-term maternal and offspring complications (Moon & Jang, 2022).

Emerging Indications in Reproductive Health

Lastly, the exploration of 5beta-Pregnane-3alpha,16alpha-diol-20-one in broader reproductive health contexts, such as its implications for polycystic ovary syndrome (PCOS) and its potential in improving fertility outcomes, is an emerging field. Sivalingam et al. (2014) discuss metformin's use in reproductive health, including its application in managing conditions like PCOS, gestational diabetes, and even its potential role in gynecological cancers. While not directly linked to 5beta-Pregnane-3alpha,16alpha-diol-20-one, this research highlights the interconnectedness of metabolic pathways and their implications across various reproductive health conditions, suggesting a broad scope for future research into similar compounds (Sivalingam, Myers, Nicholas, Balen, & Crosbie, 2014).

Mechanism of Action

As a precursor to various hormones, including androgens, estrogens, and progestins, 5beta-Pregnane-3alpha,16alpha-diol-20-one plays a crucial role in the signaling mechanisms within the body, modulating the activity of other hormones .

Safety and Hazards

Under proper handling and usage, 5beta-Pregnane-3alpha,16alpha-diol-20-one generally does not pose significant hazards . As a chemical substance, it still needs to be handled with caution. Avoid inhalation or contact with skin and eyes, and appropriate personal protective equipment should be worn if necessary .

Future Directions

The future research directions of 5beta-Pregnane-3alpha,16alpha-diol-20-one could involve further exploration of its biochemical and physiological effects, potential advantages, and limitations in laboratory experiments . As a metabolite of progesterone, understanding its role in the endocrine system could provide valuable insights into reproductive functions, metabolism, and development .

properties

IUPAC Name

1-[(3R,5R,8R,9S,10S,13S,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15-,16+,17+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDFFHLIMDMCJI-HEEAJRSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197413
Record name 5beta-Pregnane-3alpha,16alpha-diol-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Pregnane-3alpha,16alpha-diol-20-one

CAS RN

481-10-7
Record name 5beta-Pregnane-3alpha,16alpha-diol-20-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5beta-Pregnane-3alpha,16alpha-diol-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.BETA.-PREGNANE-3.ALPHA.,16.ALPHA.-DIOL-20-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O90LO1UQ2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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